molecular formula C11H15NO2 B2519197 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine CAS No. 2248321-45-9

1-[5-(Oxiran-2-yl)furan-2-yl]piperidine

Cat. No.: B2519197
CAS No.: 2248321-45-9
M. Wt: 193.246
InChI Key: MGURYVBZFJFTAH-UHFFFAOYSA-N
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Description

1-[5-(Oxiran-2-yl)furan-2-yl]piperidine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a reactive oxirane (epoxide) ring fused to a furan core, which is further functionalized with a piperidine moiety. This unique structure makes it a valuable bifunctional building block. The epoxide ring is a key functional group for "click chemistry" applications, particularly in thiol-epoxy reactions. These reactions are known for their high efficiency, selectivity, and ability to proceed under mild conditions, making them ideal for constructing complex molecules, modifying polymers, and developing new materials with programmed properties . The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide range of bioactive molecules and approved drugs . The presence of this moiety suggests potential for your research in neuropharmacology or cardiovascular diseases, as piperidine derivatives are established components in acetylcholinesterase inhibitors and other therapeutic agents. Researchers can leverage the reactivity of the epoxide to create novel molecular hybrids. For instance, the ring can be opened regiospecifically by various nucleophiles, such as the thiol groups found in 1,2,4-triazole derivatives, to form vicinal amino alcohols—a common structural motif in pharmaceuticals like beta-blockers . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(oxiran-2-yl)furan-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-6-12(7-3-1)11-5-4-9(14-11)10-8-13-10/h4-5,10H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGURYVBZFJFTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine involves its interaction with molecular targets through its oxirane and furan rings. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial in its biological and chemical applications .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key distinction of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine lies in its oxirane substituent. Below is a comparative analysis with similar compounds:

Compound Name Substituent on Furan Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
This compound Oxirane Piperidine-furan Epoxide, tertiary amine ~223.26* N/A (Target)
2-(5-Methylfuran-2-yl)piperidine Methyl Piperidine-furan Methyl, tertiary amine 165.23
4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine Oxadiazole, pyrazole Piperidine-oxadiazole-furan Oxadiazole, pyrazole, methoxy 419.40
1-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid Triazole-thioacetyl Piperidine-triazole-furan Triazole, thioether, carboxyl 412.47
5-(Furan-2-yl)-2'-deoxyuridine Furan Deoxyuridine-furan Sugar, nucleoside 310.27

*Calculated based on molecular formula C₁₁H₁₃NO₂.

Key Observations :

  • Oxirane vs. Methyl : The oxirane group in the target compound enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). In contrast, the methyl group in 2-(5-methylfuran-2-yl)piperidine contributes to hydrophobicity without significant reactivity .
  • Heterocyclic Linkers : Compounds like those in and use triazole or oxadiazole linkers, which improve metabolic stability and hydrogen-bonding capacity compared to direct furan-piperidine linkages.
  • Biological Relevance : The nucleoside analog 5-(furan-2-yl)-2'-deoxyuridine demonstrates antiviral activity, suggesting furan-piperidine hybrids could be tailored for antiviral or anticancer applications .

Physicochemical Properties

  • Solubility: Piperidine derivatives with polar linkers (e.g., carboxylic acid in ) exhibit improved aqueous solubility compared to nonpolar analogs like 2-(5-methylfuran-2-yl)piperidine.
  • LogP : The target compound’s LogP is estimated to be ~1.5 (moderate lipophilicity), whereas methyl-substituted analogs (LogP ~2.3) may exhibit better membrane permeability .

Q & A

Q. What methodologies enable the study of this compound's interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and stoichiometry for enzyme-inhibitor complexes .
  • Fluorescence Polarization : Tracks displacement of fluorescent ligands in competitive binding assays .

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